molecular formula C7H6ClNO3 B1592373 6-Chloro-2-methoxynicotinic acid CAS No. 65515-33-5

6-Chloro-2-methoxynicotinic acid

Cat. No.: B1592373
CAS No.: 65515-33-5
M. Wt: 187.58 g/mol
InChI Key: BWEDPOXJDWAJGX-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 2 of the pyridine ring are replaced by a chlorine atom and a methoxy group, respectively

Scientific Research Applications

6-Chloro-2-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxynicotinic acid typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 6-position with a chlorine atom. The general reaction scheme is as follows:

    Starting Material: 2-Methoxynicotinic acid

    Reagent: Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)

    Solvent: Anhydrous solvent (e.g., dichloromethane)

    Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) to prevent over-chlorination and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form 2-methoxynicotinic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products

    Oxidation: Formation of 6-chloro-2-carboxynicotinic acid.

    Reduction: Formation of 2-methoxynicotinic acid.

    Substitution: Formation of various 6-substituted-2-methoxynicotinic acid derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylnicotinic acid
  • 6-Chloro-2-hydroxynicotinic acid
  • 2-Methoxy-6-nitronicotinic acid

Uniqueness

6-Chloro-2-methoxynicotinic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDPOXJDWAJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605518
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-33-5
Record name 6-Chloro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10.1 g (0.05 mole) of methyl 2-methoxy-6-chloronicotinate in 20 ml of methanol is added dropwise at 70° C in the course of 30 minutes to 500 ml of 0.1 N aqueous sodium hydroxide solution. After completion of the addition, the mixture is refluxed for 1 hour. The clear solution is concentrated in vacuo to approx. 100 ml and acidified with 2 N hydrochloric acid to pH 3. The precipitate which has formed is collected by filtration, washed with a small amount of water and dried. The residue is recrystallized from benzene-petroleum ether to yield pure 2-methoxy-6-chloronicotinic acid with a melting point of 210°-215° C.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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